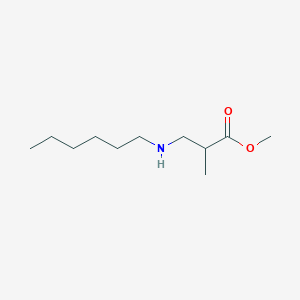

![molecular formula C17H36N2O2 B6340326 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1221341-88-3](/img/structure/B6340326.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, also known as TB3DPA, is a synthetic compound of interest to scientists and researchers due to its potential applications in biochemistry and physiology. TB3DPA is an alkylamino acid derivative that is used in a variety of experiments and studies, and it is a relatively new compound that has been studied extensively in recent years.

Applications De Recherche Scientifique

Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination

This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond, leading to the formation of new carbon-nitrogen bonds. The presence of tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate enhances the efficiency of these transformations .

Reactant in Preparation of Sulfonate Phenol Ligands

Researchers utilize this compound as a reactant in the preparation of sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. By incorporating tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, scientists can tailor the ligand properties for specific applications .

Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions

Asymmetric olefin hydroamination and cyclization reactions are essential in organic synthesis. This compound acts as a catalyst in these processes, enabling the formation of complex cyclic structures with high stereoselectivity. The presence of the tert-butyl group influences the regioselectivity and enantioselectivity of the reaction .

Single-Site Catalyst Precursors for Ring-Opening Reactions

In ring-opening reactions, the cleavage of cyclic compounds leads to linear products. Tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate serves as a precursor for single-site catalysts in these transformations. These catalysts exhibit high activity and selectivity, making them valuable tools in polymerization and other synthetic processes .

Other Potential Applications

While the above applications highlight key areas, researchers continue to explore additional uses for this compound. Its unique structural features and reactivity may find applications in fields such as medicinal chemistry, materials science, and catalysis .

Propriétés

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKWXUJBWVTAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)

![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)

![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)